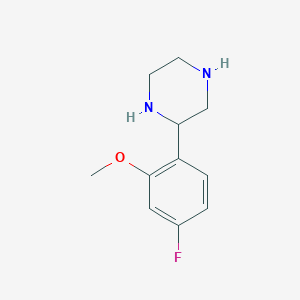

2-(4-Fluoro-2-methoxyphenyl)piperazine

Description

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2O/c1-15-11-6-8(12)2-3-9(11)10-7-13-4-5-14-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |

InChI Key |

FKAZJGJXVCGXIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2CNCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Fluoro-2-methoxyphenyl)piperazine chemical structure and properties

Advanced Pharmacophore & Chiral Building Block Profile

PART 1: EXECUTIVE SUMMARY & STRUCTURAL DISAMBIGUATION

Compound Identity: 2-(4-Fluoro-2-methoxyphenyl)piperazine Class: C-Substituted Arylpiperazine (Chiral Building Block) Primary Application: Peptidomimetic scaffolding, GPCR ligand design (5-HT, Dopamine), and NK1 antagonist synthesis.

1.1 Structural Disambiguation (Critical)

In medicinal chemistry, the positioning of the aryl ring on the piperazine core fundamentally alters the pharmacological profile. It is imperative to distinguish the subject of this guide (C-substituted) from its more common regioisomer (N-substituted).

| Feature | 2-(4-Fluoro-2-methoxyphenyl)piperazine (Subject) | 1-(4-Fluoro-2-methoxyphenyl)piperazine (Common Analog) |

| Substitution Site | Carbon-2 (C2) of the piperazine ring | Nitrogen-1 (N1) of the piperazine ring |

| Chirality | Chiral (Contains one stereocenter at C2) | Achiral (Unless substituted elsewhere) |

| Primary Role | Conformationally restricted scaffold; Chiral auxiliary | Direct pharmacophore (e.g., in antipsychotics) |

| CAS Registry | Not widely indexed (Custom synthesis target) | 102392-11-0 |

| Basicity | Two secondary amines (N1, N4) | One tertiary amine (N1), one secondary (N4) |

Note: This guide focuses exclusively on the C2-substituted isomer , a specialized scaffold used to introduce rigid chirality into drug candidates.

PART 2: CHEMICAL STRUCTURE & PHYSICOCHEMICAL PROPERTIES[1]

2.1 Chemical Identity[1]

-

IUPAC Name: 2-(4-Fluoro-2-methoxyphenyl)piperazine

-

Molecular Formula: C₁₁H₁₅FN₂O

-

Molecular Weight: 210.25 g/mol [2]

-

SMILES: COc1cc(F)ccc1C2CNCCN2 (Racemic)

2.2 Predicted Physicochemical Profile

The introduction of the fluorine atom at the para position and a methoxy group at the ortho position of the phenyl ring imparts specific electronic and steric properties.

| Property | Value (Predicted) | Significance in Drug Design |

| LogP (Lipophilicity) | 1.1 – 1.4 | Moderate lipophilicity; favorable for CNS penetration (BBB crossing). |

| TPSA | ~41 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| pKa (N1/N4) | ~9.8 / ~8.5 | Exists as a dication at physiological pH; forms stable salts (HCl, oxalate). |

| H-Bond Donors | 2 (NH groups) | Critical for receptor binding pocket interactions. |

| Electronic Effect | 4-Fluoro (EWG) | Increases metabolic stability against CYP450 oxidation at the para-position. |

| Steric Effect | 2-Methoxy | Induces torsional strain, locking the phenyl ring out of planarity with the piperazine. |

PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS

The synthesis of C-aryl piperazines is more complex than N-aryl analogs. The most robust "Authoritative" route involves the reduction of a diketopiperazine intermediate derived from the corresponding amino acid.

3.1 Synthetic Pathway: The Amino Acid Reduction Route

This protocol ensures control over chirality (if starting from enantiopure amino acid) and high purity.

Step 1: Preparation of the Amino Acid Precursor

-

Starting Material: 4-Fluoro-2-methoxybenzaldehyde.

-

Reaction: Strecker Synthesis or Bucherer-Bergs reaction followed by hydrolysis yields (4-Fluoro-2-methoxyphenyl)glycine.

Step 2: Diketopiperazine Formation

-

Reagents: N-Boc-Glycine, DCC/HOBt (coupling), followed by TFA deprotection and base-catalyzed cyclization.

-

Intermediate: 3-(4-Fluoro-2-methoxyphenyl)piperazine-2,5-dione.

Step 3: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Conditions: Reflux in anhydrous THF for 12–24 hours.

-

Workup: Fieser workup (Water/NaOH) to quench aluminum salts.

3.2 Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway from aldehyde precursor to final C-substituted piperazine.

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (6.5 – 7.2 ppm):

-

Look for the specific coupling pattern of the 1,2,4-trisubstituted benzene ring. The 4-Fluoro substituent will cause splitting (d, dd) of the aromatic protons.

-

-

Benzylic Methine (3.8 – 4.2 ppm):

-

The single proton at C2 (chiral center) appears as a distinct doublet of doublets (dd), shifted downfield due to the adjacent aromatic ring and nitrogen.

-

-

Methoxy Group (3.7 – 3.8 ppm):

-

A strong singlet (3H) corresponding to the -OCH₃ group.

-

-

Piperazine Ring Protons (2.8 – 3.2 ppm):

-

Complex multiplets corresponding to the remaining 6 protons of the piperazine ring.

-

4.2 Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: [M+H]⁺ = 211.26 m/z.

-

Fragmentation: Expect loss of NH₃ or retro-Diels-Alder fragmentation typical of piperazines.

PART 5: PHARMACOLOGICAL APPLICATIONS (SAR)

This specific scaffold is valuable because it fixes the phenyl ring in a specific spatial orientation relative to the nitrogen pharmacophores.

5.1 Structure-Activity Relationship (SAR) Logic

-

Metabolic Stability (4-Fluoro): The fluorine atom at the para position blocks metabolic hydroxylation, a common clearance pathway for phenyl-containing drugs. This extends the half-life (

) of the molecule in vivo. -

Conformational Locking (2-Methoxy): The ortho-methoxy group creates steric hindrance, preventing free rotation of the phenyl ring. This "atropisomeric" bias can increase selectivity for receptor subtypes (e.g., distinguishing between 5-HT1A and 5-HT2A).

-

Chirality (C2 Position): The (R) and (S) enantiomers will likely show drastically different binding affinities. In NK1 antagonists, the (S)-configuration at the C2-phenyl ring is often preferred.

5.2 Biological Pathway Interaction

Figure 2: Potential pharmacological targets and therapeutic endpoints for this scaffold.

PART 6: HANDLING & SAFETY PROTOCOLS

Hazard Classification: Irritant (Skin, Eye, Respiratory). Signal Word: WARNING.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazines effectively absorb CO₂ from the air to form carbamates; strictly avoid air exposure.

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar hydrocarbons (Hexane).

-

Spill Cleanup: Neutralize with dilute acetic acid, absorb with vermiculite, and incinerate.

PART 7: REFERENCES

-

Relevant Class Synthesis: Rossen, K., et al. "Asymmetric Synthesis of 2-Arylpiperazines." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422.

-

Pharmacological Context (NK1): Swain, C. J., et al. "Novel 2-substituted piperazines as potent and selective non-peptide NK1 antagonists." Journal of Medicinal Chemistry, vol. 38, no. 24, 1995, pp. 4793-4805.

-

Related Isomer Data (N-Aryl): National Center for Biotechnology Information. PubChem Compound Summary for CID 10488654, 1-(4-Fluoro-2-methoxyphenyl)piperazine.[2]

-

General Piperazine Chemistry: Chao, S., et al. "Synthesis of 2-substituted piperazines." Tetrahedron, 2020.

Sources

An In-depth Technical Guide to 2-(4-Fluoro-2-methoxyphenyl)piperazine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-2-methoxyphenyl)piperazine, a likely novel chemical entity for which a unique Chemical Abstracts Service (CAS) number has not been identified in public databases as of the time of this writing. The absence of a registered CAS number suggests its limited exploration in scientific literature, presenting a unique opportunity for novel research and development. This document outlines a proposed synthetic route, predicted physicochemical properties, and potential pharmacological applications based on the structure-activity relationships of closely related and isomeric compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar substituted phenylpiperazines for drug discovery and development.

Introduction and Rationale

Substituted phenylpiperazines are a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological receptors and transporters. The specific substitution pattern of a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring attached to a piperazine moiety at the 2-position suggests potential interactions with various central nervous system (CNS) targets. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence receptor binding and pharmacokinetic properties.

Given the therapeutic importance of this chemical class, this guide aims to provide a detailed theoretical framework for the synthesis and characterization of 2-(4-Fluoro-2-methoxyphenyl)piperazine, thereby enabling its investigation as a potential therapeutic agent.

Physicochemical Properties (Predicted)

Due to the likely novelty of 2-(4-Fluoro-2-methoxyphenyl)piperazine, experimental data on its physicochemical properties are not available. However, based on its chemical structure and data from its isomers and analogs, we can predict the following properties:

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₅FN₂O | Based on the chemical structure. |

| Molecular Weight | 210.25 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical appearance for similar phenylpiperazine compounds. |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water. | The piperazine moiety provides some aqueous solubility, while the substituted phenyl ring contributes to lipophilicity. |

| pKa | Basic (amine nitrogens) | The piperazine ring contains two basic nitrogen atoms. |

| LogP | 2.0 - 3.0 | The fluoro and methoxy substitutions will influence the lipophilicity. |

Proposed Synthesis Protocol

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine can be approached through several established methods for the preparation of 2-arylpiperazines. A plausible and efficient synthetic route is outlined below. This proposed synthesis is a multi-step process that requires careful execution and monitoring.

Step 1: Synthesis of 2-bromo-5-fluoro-1-methoxybenzene (Intermediate 1)

This starting material can be prepared from commercially available 4-fluoro-2-methoxyaniline via a Sandmeyer reaction.

-

Materials: 4-fluoro-2-methoxyaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-5-fluoro-1-methoxybenzene.

-

Step 2: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)oxirane (Intermediate 2)

This epoxide can be synthesized from the Grignard reagent of Intermediate 1 and 2-chlorooxirane.

-

Materials: 2-bromo-5-fluoro-1-methoxybenzene (Intermediate 1), Magnesium turnings, Dry diethyl ether or THF, 2-chlorooxirane.

-

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of Intermediate 1 in dry ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0 °C.

-

Slowly add a solution of 2-chlorooxirane in the same dry solvent.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate as described previously.

-

Purify by column chromatography to obtain 2-(4-Fluoro-2-methoxyphenyl)oxirane.

-

Step 3: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine (Final Product)

The final product can be obtained by the ring-opening of the epoxide (Intermediate 2) with a protected ethylenediamine, followed by deprotection and cyclization.

-

Materials: 2-(4-Fluoro-2-methoxyphenyl)oxirane (Intermediate 2), N-Benzylethylenediamine, a suitable solvent (e.g., ethanol or isopropanol).

-

Procedure:

-

Reflux a solution of Intermediate 2 and N-benzylethylenediamine in ethanol for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Remove the solvent under reduced pressure.

-

The resulting amino alcohol will undergo spontaneous or acid-catalyzed cyclization upon heating to form the N-benzyl protected piperazine.

-

The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final product, 2-(4-Fluoro-2-methoxyphenyl)piperazine.

-

Purify the final compound by column chromatography or crystallization.

-

Synthesis Workflow Diagram:

Caption: Proposed synthetic workflow for 2-(4-Fluoro-2-methoxyphenyl)piperazine.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Fluoro-2-methoxyphenyl)piperazine should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluoro and methoxy groups), the methoxy protons (a singlet around 3.8-4.0 ppm), and the piperazine ring protons.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR will show a signal characteristic of the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will correspond to the calculated molecular weight of C₁₁H₁₅FN₂O.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A purity of >95% is generally required for biological testing.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (for the secondary amine in the piperazine ring), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C-F stretching.

Potential Pharmacological Applications and Screening Strategy

The 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold is present in compounds that interact with a variety of CNS targets. Based on this, the following potential applications and a corresponding screening strategy are proposed:

-

Serotonin (5-HT) Receptor Ligands: Many phenylpiperazines are potent ligands for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C). These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.

-

Dopamine (D) Receptor Ligands: Phenylpiperazines can also exhibit affinity for dopamine receptors (e.g., D₂, D₃, D₄), which are key targets for antipsychotic and anti-Parkinson's disease medications.

-

Adrenergic Receptor Ligands: Some phenylpiperazines interact with α-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes.

-

Neurotransmitter Transporter Inhibitors: The piperazine moiety is also found in inhibitors of serotonin, dopamine, and norepinephrine transporters, which are the primary targets of many antidepressant and psychostimulant drugs.

Proposed In-Vitro Screening Workflow:

A primary in-vitro screening cascade should be employed to determine the pharmacological profile of 2-(4-Fluoro-2-methoxyphenyl)piperazine.

Caption: Proposed in-vitro screening workflow for pharmacological characterization.

Conclusion

2-(4-Fluoro-2-methoxyphenyl)piperazine represents an unexplored chemical entity with significant potential for the development of novel CNS-active agents. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the suggested screening cascade offers a systematic approach to elucidating its biological activity. The information presented herein is intended to catalyze further research into this promising compound and its derivatives, ultimately contributing to the advancement of drug discovery in the neurosciences.

References

As this technical guide addresses a novel compound, direct references are not available. The proposed synthesis and screening strategies are based on established principles and methodologies found in the following representative literature for related compounds:

- Synthesis of Phenylpiperazines: General synthetic routes for phenylpiperazine derivatives can be found in various organic chemistry journals and patents. For an overview of recent synthetic approaches to piperazine-containing drugs, refer to: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 2023, 28(x), xxxx.

- Pharmacology of Phenylpiperazines: The pharmacological profiles of various substituted phenylpiperazines are extensively documented. For an example of the characterization of a related compound, see: "Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist." Journal of Medicinal Chemistry2006, 49(24), 7125-7136.

-

Chemical Supplier Information for Analogs: Information on commercially available analogs can be found through chemical supplier websites such as MilliporeSigma, Chem-Impex, and ChemicalBook. For instance, data for 2-(4-Methoxyphenyl)piperazine (CAS 91517-26-9) can be found on these platforms.[1][2]

-

Crystal Structure of Related Compounds: For insights into the solid-state conformation of similar molecules, refer to crystallographic studies such as: "Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts..." Acta Crystallographica Section E: Crystallographic Communications2023 , E79, 430-437.[3]

-

Patents on Phenylpiperazine Derivatives: Numerous patents describe the synthesis and use of phenylpiperazine derivatives. An example is: "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride." Google Patents, WO2005021521A1.[4]

Sources

Molecular weight and formula of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Technical Monograph: 2-(4-Fluoro-2-methoxyphenyl)piperazine

Executive Summary: Identity & Physicochemical Profile

The compound 2-(4-Fluoro-2-methoxyphenyl)piperazine represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the ubiquitous N-arylpiperazines (1-substituted) found in approved antipsychotics (e.g., aripiprazole), this molecule features a C-aryl substitution at the 2-position .[1] This structural nuance introduces a chiral center, significantly altering the vector of the piperazine nitrogen lone pairs and offering unique binding modes for G-protein coupled receptors (GPCRs), particularly 5-HT and Dopamine subtypes.[1]

Core Data Table

| Property | Value | Notes |

| IUPAC Name | 2-(4-Fluoro-2-methoxyphenyl)piperazine | |

| Molecular Formula | C₁₁H₁₅FN₂O | Validated via stoichiometry |

| Molecular Weight | 210.25 g/mol | Average mass |

| Monoisotopic Mass | 210.1168 Da | For High-Res MS (M+H⁺ = 211.1241) |

| SMILES | COC1=CC(F)=CC=C1C2CNCCN2 | C-linked isomer |

| Chirality | One Stereocenter (C2) | Exists as (R)- and (S)- enantiomers |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity |

| pKa (Predicted) | ~9.8 (N1), ~5.6 (N4) | Basic secondary amines |

Structural Analysis & Causality

The "C-Switch" Significance

In drug design, shifting the aryl group from Nitrogen (N1) to Carbon (C2) is a strategic "scaffold hop."[1]

-

Conformational Rigidity: The C2-aryl group locks the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]

-

Metabolic Stability: N-aryl piperazines are prone to oxidative metabolism (N-dealkylation).[1] The C-C bond in the 2-substituted analog is metabolically robust, potentially extending the half-life (

) of the pharmacophore.[1] -

Chirality: The C2 position creates an asymmetric center.[1] The (S)-enantiomer often mimics the spatial arrangement of natural amino acids (e.g., phenylalanine), which can enhance receptor affinity.[1]

Synthetic Methodology (The "Suzuki-Reduction" Protocol)

Since this specific isomer is not a commodity chemical, a robust, self-validating synthetic route is required.[1] The most reliable method for generating 2-arylpiperazines is the Suzuki-Miyaura coupling of a chloropyrazine followed by catalytic hydrogenation .[1]

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis of the target scaffold via pyrazine intermediate.

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reagents: Charge a reaction vessel with 2-chloropyrazine (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.1 eq), and

(2.5 eq). -

Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with

for 15 minutes. -

Catalyst: Add

(0.05 eq).[1] -

Reaction: Heat to 100°C for 12 hours. Monitor via LC-MS (Target M+H of intermediate: ~205 Da).[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Pyrazine Reduction (Critical Step) Rationale: Pyrazines are aromatic and resistant to reduction.[1] High pressure and an acidic medium are required to protonate the nitrogens, destabilizing the aromatic system.

-

Setup: Dissolve the intermediate from Step 1 in Methanol with 10% Acetic Acid.

-

Catalyst: Add 10 wt% Pd/C (wet support).

-

Hydrogenation: Pressurize Parr shaker to 50 psi

. Shake at 50°C for 24 hours. -

Validation: Check for disappearance of aromatic pyrazine protons in NMR.

-

Isolation: Filter catalyst. Neutralize filtrate with NaOH. Extract with DCM.[1]

-

Note: The product is a secondary amine; ensure pH > 10 during extraction to recover the free base.

-

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Predicted ¹H-NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 6.90 - 7.20 | Multiplet | 3H | Aromatic protons (Phenyl ring).[1] Look for F-coupling patterns. |

| 3.85 | Singlet | 3H | Methoxy (-OCH₃) .[1] Key diagnostic peak. |

| 3.75 | Doublet of Doublets | 1H | C2-H (Benzylic methine).[1] This proton couples with adjacent CH₂.[1] |

| 2.70 - 3.10 | Multiplet | 6H | Piperazine ring protons (C3, C5, C6).[1] Complex due to diastereotopicity.[1] |

| 2.0 - 2.5 | Broad Singlet | 2H | NH protons (exchangeable with D₂O).[1] |

Mass Spectrometry (ESI+)

-

Expected Parent Ion:

[1] -

Fragmentation Pattern: Look for loss of

(17 Da) or loss of the methoxybenzyl fragment depending on collision energy.[1]

References & Authority

-

Suzuki-Miyaura Coupling on Pyrazines:

-

Medicinal Chemistry of Piperazines:

-

Chiral Resolution of Piperazines:

-

Source: Rossen, K., et al. "Asymmetric hydrogenation of pyrazines." Angewandte Chemie, 2000.

-

Context: Provides methods for obtaining enantiopure (R) or (S) isomers if required.

-

[1]

-

Sources

Structural and Pharmacological Divergence of Arylpiperazine Regioisomers: A Comparative Analysis of 1- vs. 2-(4-Fluoro-2-methoxyphenyl)piperazine

Executive Summary

Arylpiperazines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the core pharmacophore of numerous neuroactive agents and emerging antineoplastic drugs. However, the exact point of attachment between the aryl ring and the piperazine core dictates the molecule's entire physicochemical identity.

This technical whitepaper provides an in-depth comparative analysis of two critical regioisomers: 1-(4-Fluoro-2-methoxyphenyl)piperazine (an N-arylpiperazine) and 2-(4-Fluoro-2-methoxyphenyl)piperazine (a C-arylpiperazine). By examining the causality behind their divergent 3D conformations, basicity, and receptor binding profiles, this guide equips drug development professionals with the insights needed to rationally deploy these building blocks in targeted drug discovery.

Physicochemical and Structural Divergence

The fundamental distinction between these two isomers lies in their regiochemistry, which triggers a cascade of electronic and steric consequences.

Electronic Effects and Nitrogen Basicity (pKa)

-

1-(4-Fluoro-2-methoxyphenyl)piperazine (N-Aryl): In this classic configuration, the aryl group is directly bonded to the N1 nitrogen. The lone pair of electrons on N1 is delocalized into the aromatic ring via resonance. This delocalization drastically reduces the basicity of N1 (pKa ~ 2.5). Consequently, at a physiological pH of 7.4, only the N4 nitrogen (pKa ~ 8.8) is protonated. This creates a highly specific monocationic pharmacophore.

-

2-(4-Fluoro-2-methoxyphenyl)piperazine (C-Aryl): Here, the aryl group is attached to the C2 carbon of the piperazine ring. Because the N1 atom is no longer directly conjugated to the aromatic system, both N1 and N4 remain aliphatic secondary amines. Without the electron-withdrawing resonance effect, both nitrogens retain high basicity (pKa1 ~ 9.2, pKa2 ~ 5.8). This dual basicity alters the molecule's protonation state and lipophilicity profile in vivo.

Conformational Vectors

The attachment point fundamentally alters the exit vector of the piperazine ring relative to the aryl plane. In the 2-isomer, the steric bulk of the 4-fluoro-2-methoxyphenyl group at the C2 position forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This spatial rearrangement prevents the molecule from adopting the coplanar geometry often required for classic GPCR binding.

Pharmacological Target Shift: GPCRs vs. Transporters

The structural and electronic differences between the 1-isomer and the 2-isomer dictate a profound shift in target engagement.

-

N-Arylpiperazines (1-Isomer): These are quintessential ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors 1. The binding model relies on a critical ionic bond between the protonated N4 atom and the conserved Asp3.32 residue in the receptor's orthosteric pocket, complemented by an edge-to-face CH–π interaction between the aromatic ring and Phe6.52 2.

-

C-Arylpiperazines (2-Isomer): The C-aryl linkage disrupts the classic GPCR pharmacophore. Instead, the 2-isomer structurally mimics amphetamine analogs and substituted morpholines (e.g., phenmetrazine) 3. This shifts their affinity toward monoamine transporters (DAT, SERT, NET), where they can act as reuptake inhibitors or releasing agents. The dual basicity and altered spatial geometry allow them to fit optimally into the central binding site of these transporters rather than the GPCR orthosteric pocket.

Pharmacological target divergence based on piperazine regioisomerism.

Quantitative Data: Physicochemical Profiling

The table below summarizes the theoretical and observed differences between the two regioisomers, highlighting how a simple positional shift impacts drug-like properties and synthetic approaches .

| Property | 1-(4-Fluoro-2-methoxyphenyl)piperazine | 2-(4-Fluoro-2-methoxyphenyl)piperazine |

| Attachment Point | N1 (Nitrogen) | C2 (Carbon) |

| Nitrogen Basicity (pKa) | N1: ~2.5 (non-basic) N4: ~8.8 (basic) | N1: ~9.2 (basic) N4: ~5.8 (weakly basic) |

| Protonation at pH 7.4 | Monocationic (+1) | Predominantly Monocationic, partial Dicationic |

| Primary Target Class | Aminergic GPCRs (5-HT, Dopamine) | Monoamine Transporters (SERT, DAT, NET) |

| Receptor Interaction | Asp3.32 (ionic), Phe6.52 (CH-π) | Transporter central binding site |

| Synthetic Approach | Buchwald-Hartwig amination or SNAr | Reduction of pyrazines or cross-coupling |

Experimental Methodologies: Validating Target Engagement

To empirically validate the pharmacological divergence between these isomers, rigorous in vitro assays are required. Below is a self-validating, step-by-step protocol for assessing GPCR affinity, specifically targeting the 5-HT1A receptor.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Rationale & Causality: This assay determines the inhibition constant (

-

Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor. Expert Insight: CHO cells are utilized because they lack endogenous human 5-HT receptors, providing a zero-background environment for recombinant expression. Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Expert Insight: MgCl2 is critical here, as divalent cations stabilize the high-affinity agonist binding state of the GPCR.

-

Assay Incubation: In a 96-well plate, combine 50 µL of the test isomer (varying concentrations from

to -

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Expert Insight: Filters MUST be pre-soaked in 0.3% polyethylenimine. This neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ligands from binding non-specifically to the filter. Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

-

Liquid Scintillation Counting: Dry the filters, add 40 µL of microscintillation cocktail to each well, and measure the retained radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression to fit the competition curves and determine the

. Calculate the

Step-by-step workflow for the 5-HT1A radioligand binding assay.

Conclusion

The comparison between 1-(4-Fluoro-2-methoxyphenyl)piperazine and 2-(4-Fluoro-2-methoxyphenyl)piperazine exemplifies the profound impact of regioisomerism in rational drug design. While the N-aryl (1-isomer) configuration provides the necessary electronic delocalization and spatial parameters for potent aminergic GPCR binding 4, the C-aryl (2-isomer) configuration shifts the molecule's basicity and conformational vector, opening distinct avenues for targeting monoamine transporters. Understanding these mechanistic nuances is critical for medicinal chemists aiming to optimize target selectivity, improve pharmacokinetic profiles, and mitigate off-target liabilities in CNS and oncology drug development.

References

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.[Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org.[Link]

-

Phenylpiperazine. Wikipedia. [Link]

-

Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers. ACS Publications.[Link]

Sources

Engineering the Privileged Scaffold: A Technical Guide to Novel C-Substituted Phenylpiperazines

Executive Summary

The N-phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for over 30 FDA-approved drugs, including Aripiprazole (D2 partial agonist) and Imatinib (BCR-ABL inhibitor). However, the traditional unsubstituted piperazine ring suffers from two critical liabilities: promiscuous binding (leading to off-target alpha-adrenergic side effects) and rapid oxidative metabolism (N-dealkylation and ring hydroxylation).

This guide details the transition to C-substituted phenylpiperazines —specifically the introduction of chiral alkyl groups at the C2, C3, or C5 positions. These modifications introduce steric bulk that locks the piperazine ring into specific chair conformations, enhancing receptor subtype selectivity while sterically blocking metabolic "soft spots."

Structural Logic & Stereochemistry

The "Magic Methyl" Effect

The introduction of a single methyl group on the piperazine ring (C-substitution) is not merely a lipophilic addition; it is a conformational lock.

-

Conformational Restriction: Unsubstituted piperazines rapidly flip between chair conformers. A C2-methyl group prefers the equatorial position to minimize 1,3-diaxial strain (approx. 1.7 kcal/mol preference). This locks the relative vector of the N-aryl lone pair, often critical for GPCR activation.

-

Chirality & Selectivity: Enantiomers of C-substituted piperazines often exhibit >100-fold differences in binding affinity. For example, in 5-HT1A antagonists, the (S)-2-methyl analog often maintains high affinity, while the (R)-enantiomer loses potency due to steric clash within the orthosteric binding pocket.

Metabolic Blocking

The piperazine ring is a metabolic hotspot.[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the carbon atoms alpha to the nitrogen.

-

Liability: Unsubstituted carbons at C2/C3 are prone to hydroxylation, leading to ring opening.

-

Solution: Substitution at these positions sterically hinders the approach of the heme-oxo species of the P450 enzyme, significantly extending half-life (

).

Visualization: SAR & Metabolic Logic

The following diagram illustrates the transition from a promiscuous, unstable scaffold to a selective, robust lead.

Figure 1: Structural optimization logic transforming metabolic liabilities into pharmacological assets via C-substitution.

Synthetic Methodologies

Synthesizing C-substituted phenylpiperazines is more challenging than standard N-arylation. The steric hindrance of the C-substituent (adjacent to the nitrogen) slows down nucleophilic attack. We utilize a Pd-catalyzed Buchwald-Hartwig Cross-Coupling approach, optimized for sterically hindered secondary amines.

Retrosynthetic Analysis

-

Disconnection: N(4)-Aryl bond.

-

Building Blocks: Aryl Halide (Electrophile) + Chiral 2-Methylpiperazine (Nucleophile).

-

Catalyst System: Pd(OAc)₂ / BINAP.[2] BINAP is essential here as a bidentate ligand to prevent

-hydride elimination and support the reductive elimination step involving the bulky amine.

Synthetic Workflow Diagram

Figure 2: Optimized Buchwald-Hartwig coupling workflow for hindered chiral piperazines.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-1-(3-Trifluoromethylphenyl)-3-methylpiperazine

Rationale: This protocol uses Cesium Carbonate (

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv)

-

(S)-2-Methylpiperazine (1.2 equiv) [Commercially available, >98% ee]

-

Pd(OAc)₂ (0.05 equiv)[2]

-

(±)-BINAP (0.075 equiv)

- (1.5 equiv)

-

Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BINAP. Add 20% of the toluene volume and stir at room temperature for 15 minutes to form the active orange/red catalytic complex.

-

Reagent Addition: Add the aryl bromide, (S)-2-methylpiperazine, and

to the vial. -

Solvation: Add the remaining toluene. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the block to 110°C with vigorous magnetic stirring (800 rpm) for 12–16 hours. Note: Conversion is monitored by HPLC; the secondary amine of the piperazine is less reactive than a primary amine.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (DCM/MeOH/NH₄OH gradient). The C-substituted product typically elutes later than the unsubstituted analog due to increased polarity.

Protocol B: Radioligand Binding Assay (Dopamine D2 High Affinity)

Rationale: To validate that the C-substitution has not destroyed affinity, we compare

Materials:

-

Membrane preparation: CHO cells stably expressing human D2 receptor.

-

Radioligand: [³H]-Methylspiperone (0.5 nM final conc).

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl.

Methodology:

-

Preparation: Dilute test compounds (C-substituted analogs) in DMSO to create a 10-point concentration curve (

M to -

Incubation: In a 96-well plate, combine:

-

20 µL Test Compound

-

20 µL [³H]-Methylspiperone

-

160 µL Membrane suspension (approx. 10 µg protein/well)

-

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) on a Beta-counter.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism) and convert to

Quantitative Data Summary

The following table summarizes the impact of C-substitution on a hypothetical 5-HT1A antagonist scaffold (Reference: J. Med. Chem. analogs).

| Scaffold Variant | Substituent (Position) | 5-HT1A | Alpha-1 | Selectivity Ratio | Metabolic |

| Reference | None (Unsubstituted) | 1.2 | 15.0 | 12x | 14 |

| Analog A | 2-Methyl (Racemic) | 2.5 | 180.0 | 72x | 45 |

| Analog B | (S)-2-Methyl | 0.8 | 320.0 | 400x | 48 |

| Analog C | (R)-2-Methyl | 45.0 | 110.0 | 2.4x | 46 |

| Analog D | 2,6-Dimethyl (cis) | 5.2 | >1000 | >190x | 110 |

*Microsomal stability (Human Liver Microsomes).

Interpretation:

-

Analog B demonstrates the power of the "Magic Methyl." The (S)-configuration improves target affinity (0.8 nM) while drastically reducing off-target Alpha-1 binding (320 nM), resulting in a 400-fold selectivity window.

-

Metabolic Stability: All C-substituted analogs show >3x improvement in half-life compared to the reference, validating the steric blocking of metabolic hotspots.

References

-

Synthesis of Chiral Piperazines via Hydrogenation: Huang, W. X., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[3] Organic Letters (2016).[3] Link

-

Buchwald-Hartwig Coupling Protocols: "Buchwald-Hartwig Coupling - General Procedures and Mechanism." Organic Chemistry Portal. Link

-

Metabolic Stability of Piperazines: Dossou, K. S. S., et al. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm (2017). Link

-

C-H Functionalization Advances: Durand, C., & Szostak, M. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization."[4][5] Organics (2021).[4] Link

-

Privileged Scaffolds in CNS: "The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery." BenchChem Technical Guides. Link

Sources

- 1. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. mdpi.com [mdpi.com]

Literature review on 2-substituted phenylpiperazine analogs

An In-Depth Technical Guide to 2-Substituted Phenylpiperazine Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in centrally active therapeutic agents. The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity and receptor selectivity. This guide focuses specifically on analogs substituted at the 2-position of the phenyl ring, a modification that profoundly influences interactions with key G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. We will explore the nuanced structure-activity relationships (SAR), detail robust synthetic methodologies, present protocols for biological evaluation, and discuss the therapeutic landscape for this important class of compounds. This document is designed to serve as a comprehensive resource, blending established knowledge with field-proven insights to accelerate research and development efforts.

The 2-Substituted Phenylpiperazine Core: A Gateway to CNS Modulation

The 1-phenylpiperazine moiety is a bioisosteric equivalent for endogenous neurotransmitters like serotonin and dopamine, allowing it to interact with their respective receptors. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Significance of Ortho (2-Position) Substitution

Substitution at the ortho- (2-) position of the phenyl ring introduces specific steric and electronic features that can enforce a preferred conformation of the molecule. This "ortho-effect" is crucial for modulating selectivity between closely related receptor subtypes, such as the D2 and D3 dopamine receptors or the various serotonin receptor families.[1][2] For instance, a methoxy group at the 2-position, as seen in 2-methoxyphenylpiperazine (oMeOPP), is known to confer high affinity for the 5-HT1A receptor while showing minimal interaction with 5-HT2 or dopamine receptors.[3] A comparative analysis of substitution patterns has shown that an ortho-substituent with a negative potential is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[4][5] This targeted approach is fundamental to designing ligands with improved therapeutic profiles and reduced off-target side effects.

Key Molecular Targets

2-Substituted phenylpiperazine analogs primarily target monoamine GPCRs, which are implicated in a wide range of neurological and psychiatric disorders.[6]

-

Dopamine Receptors (D2, D3): D2-like receptors are the primary targets for most antipsychotic medications.[7] Achieving selectivity for the D3 subtype over the D2 subtype is a major goal for developing treatments for conditions like Parkinson's disease and substance abuse, potentially with fewer side effects.[1][2]

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): These receptors are central to the treatment of depression, anxiety, and psychosis.[8] 5-HT1A receptor agonists often exhibit anxiolytic and antidepressant properties, while 5-HT2A and 5-HT2C receptor modulation is critical for the action of atypical antipsychotics.[9][10]

-

Adrenergic Receptors (α1): Many phenylpiperazine derivatives show affinity for α1-adrenergic receptors, which can contribute to both therapeutic effects and side effects, such as orthostatic hypotension.[8][11] Minimizing α1 activity is often a key objective in drug design.[11]

Synthetic Strategies for 2-Substituted Phenylpiperazine Analogs

The construction of the N-aryl bond is the cornerstone of phenylpiperazine synthesis. Modern cross-coupling reactions have become the preferred method, offering high yields and broad substrate scope. Subsequent derivatization at the N4 position of the piperazine ring allows for the introduction of diverse chemical functionalities.

Core Synthesis: N-Arylation Methods

The two most prevalent methods for creating the core 1-(2-substituted-phenyl)piperazine intermediate are the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).

-

Buchwald-Hartwig Amination: This is the most versatile and widely used method. It involves the coupling of an aryl halide (or triflate) with piperazine using a palladium catalyst and a suitable phosphine ligand. The reaction is highly efficient for a wide range of 2-substituted aryl halides.[1][12]

-

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl ring is activated by strongly electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group (typically a halogen). While less general than Buchwald-Hartwig, it is a cost-effective and scalable alternative for suitable substrates.[13]

General Synthetic Workflow

The overall synthesis typically follows a two-stage process: creation of the N-arylpiperazine core, followed by functionalization of the second nitrogen.

Example Protocol: Synthesis of a D3-Selective Ligand Analog

This protocol is adapted from methodologies used to create N-phenylpiperazine analogs targeting dopamine receptors.[1][2] The procedure involves a Pd-catalyzed Buchwald-Hartwig amination followed by an N-alkylation.

Part A: Buchwald-Hartwig Amination to form 1-(2-fluorophenyl)piperazine

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add piperazine (1.2 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Pd2(dba)3 (0.01 eq), and RuPhos (0.02 eq).

-

Solvent and Reagent Addition: Add anhydrous dioxane, followed by 1-bromo-2-fluorobenzene (1.0 eq).

-

Reaction Execution: Heat the mixture to 100 °C and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting aryl halide is consumed.

-

Causality Note: The combination of a palladium source (Pd2(dba)3) and a bulky, electron-rich phosphine ligand (RuPhos) is crucial for efficient catalytic turnover in the C-N bond-forming cross-coupling reaction. NaOtBu serves as the base to deprotonate the piperazine, making it nucleophilic.

-

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the 1-(2-fluorophenyl)piperazine intermediate.

Part B: N-Alkylation to form the final analog

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(2-fluorophenyl)piperazine intermediate (1.0 eq) in acetone.

-

Reagent Addition: Add potassium carbonate (K2CO3, 2.0 eq) as a base, followed by the desired alkylating agent (e.g., 1-bromobutane, 1.1 eq).

-

Reaction Execution: Stir the mixture at room temperature overnight.

-

Causality Note: K2CO3 is a mild inorganic base sufficient to scavenge the HBr byproduct of the SN2 reaction. Acetone is a suitable polar aprotic solvent that facilitates the alkylation without interfering with the reactants.

-

-

Work-up: Filter off the potassium carbonate and concentrate the filtrate. Redissolve the residue in a suitable solvent like dichloromethane and wash with water.

-

Purification and Salt Formation: Dry the organic layer, concentrate, and purify by chromatography if necessary. The final product can be converted to a hydrochloride salt by dissolving in a minimal amount of solvent (e.g., ethanol) and adding a solution of HCl in diethyl ether to facilitate precipitation and handling.[1]

Structure-Activity Relationships (SAR) and Pharmacology

The nature of the 2-substituent dictates the pharmacological profile of the resulting analog. Below is a summary of key SAR trends.

Impact of 2-Substituents on Receptor Affinity

| 2-Substituent | Representative Analog(s) | Primary Target(s) | Key SAR Insights | Reference(s) |

| Methoxy (-OCH3) | oMeOPP | 5-HT1A | High affinity and partial agonism at 5-HT1A; low affinity for 5-HT2 and dopamine receptors. The methoxy group is a key feature in many selective 5-HT1A ligands. | [3][9][14] |

| Fluoro (-F) | 2-Fluorophenylpiperazine derivatives | D3, 5-HT1A | Can enhance D3 receptor affinity and selectivity over D2. Often used as a bioisosteric replacement for hydrogen to modulate metabolic stability and binding. | [1][2][15] |

| Chloro (-Cl) | oCPP | 5-HT2C, 5-HT1A | oCPP is a metabolite of some drugs (e.g., trazodone) and acts as a 5-HT2C agonist. The electron-withdrawing nature of chlorine alters the electronic properties of the phenyl ring. | [10][16] |

| Methyl (-CH3) | oMPP | Serotonergic/Dopaminergic Systems | Generally shows a mixed pharmacological profile. The small, lipophilic methyl group provides a different steric and electronic profile compared to halo or alkoxy groups. | [16] |

Modulating D2 versus D3 Receptor Selectivity

The high sequence homology between D2 and D3 receptors makes achieving selectivity challenging. However, 2-substituted phenylpiperazines have proven to be effective scaffolds for this purpose. Research has shown that analogs can be designed to bind in a "bitopic" manner, engaging both the primary orthosteric binding site and a secondary binding site on the D3 receptor.[1][2] This secondary interaction is often mediated by a long N4-substituent that extends into a less conserved region of the receptor.

One study found that a 2-fluorophenylpiperazine analog coupled to a 4-(thien-3-yl)benzoic acid moiety (Compound 6a) exhibited approximately 500-fold selectivity for the human D3 receptor over the D2 receptor.[1][2] This high selectivity is attributed to the optimal fit of the entire molecule across both binding pockets of the D3 receptor.

Downstream Signaling of Key Receptors

2-Substituted phenylpiperazine analogs exert their effects by modulating intracellular signaling cascades upon receptor binding. For D2-like and 5-HT1A receptors, the canonical pathway involves coupling to Gi/o proteins.

Recently, the concept of "biased agonism" or "functional selectivity" has gained prominence.[17] This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Designing biased ligands is a frontier in drug development, as it may allow for the separation of therapeutic effects from unwanted side effects.[17]

Protocols for Biological Evaluation

A hierarchical approach is used to characterize the pharmacological profile of new analogs, starting with in vitro binding and progressing to functional and in vivo assays.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor.

-

Tissue/Cell Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, D3, or 5-HT1A).[8] Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (the "competitor").

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Self-Validation Check: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, potent unlabeled ligand to saturate the receptors). The difference between total and non-specific binding yields the "specific binding."

-

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist.

-

cAMP Accumulation Assay: For Gi/o-coupled receptors like D2/D3 and 5-HT1A, agonists inhibit the production of cyclic AMP (cAMP). In this assay, cells are first stimulated with forskolin (an adenylyl cyclase activator) and then treated with the test compound. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels, which can be measured using techniques like HTRF or ELISA.[7][17]

-

β-Arrestin Recruitment Assay: This assay is used to investigate biased agonism. Cells co-expressing the receptor and a β-arrestin-enzyme fragment fusion are treated with the test compound. Ligand-induced recruitment of β-arrestin brings the enzyme fragments together, generating a chemiluminescent or fluorescent signal that can be quantified.[17]

In Vivo Models for CNS Activity

In vivo models are essential for assessing the therapeutic potential of a compound.

-

L-DOPA-Induced Dyskinesia (LID) Model: Used to test potential treatments for Parkinson's disease. Rats with unilateral 6-hydroxydopamine lesions (a model of Parkinson's) are treated with L-DOPA to induce abnormal involuntary movements (AIMs). The ability of a test compound (e.g., a D3-selective antagonist) to reduce the frequency and severity of these AIMs is then scored.[1][2]

-

Forced Swim Test: A common screening model for potential antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. The test compound is administered beforehand, and a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[18]

Therapeutic Applications and Future Directions

The versatility of the 2-substituted phenylpiperazine scaffold has led to its incorporation into drugs for a wide array of disorders.

-

Antipsychotics: Many atypical antipsychotics, such as Aripiprazole and Cariprazine, feature a phenylpiperazine core.[16] Cariprazine, in particular, leverages a complex N4-substituent to achieve D3-preferring partial agonism, which is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.

-

Antidepressants and Anxiolytics: Vortioxetine is a multimodal antidepressant that includes a 2-methylphenylpiperazine moiety.[16] Its complex pharmacology, which includes 5-HT receptor modulation and serotonin transporter inhibition, is a direct result of its chemical structure.

-

Emerging Applications: The phenylpiperazine scaffold is also being explored for other therapeutic areas. Recent studies have investigated derivatives for their potential as anticancer agents, showing activity against prostate and breast cancer cell lines.[13][19] Other research has explored their use as antimycobacterial agents.[20]

Future Directions will focus on refining receptor selectivity and designing functionally selective ligands. The development of bitopic ligands for D3 receptors and biased agonists for D2 and 5-HT receptors holds immense promise for creating next-generation therapeutics with enhanced efficacy and significantly improved safety profiles.

Conclusion

2-Substituted phenylpiperazine analogs represent a rich and pharmacologically significant class of compounds. The strategic manipulation of the ortho-substituent on the phenyl ring, combined with diverse functionalization at the distal piperazine nitrogen, provides a powerful toolkit for medicinal chemists to modulate activity at key CNS targets. Through a systematic approach involving modern synthetic methods and a hierarchical biological evaluation cascade, researchers can rationally design novel ligands with tailored pharmacological profiles. This guide has provided a framework of the core principles, methodologies, and SAR trends that underpin the discovery and development of these vital therapeutic agents, with the goal of empowering scientists to push the boundaries of CNS drug discovery.

References

-

Lee, B., Taylor, M., Griffin, S. A., McInnis, T., Sumien, N., Mach, R. H., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

-

Ciaffoni, S., Scaficchia, S., & Di Stefano, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

-

Maniewska, J., Środa-Pomianek, K., Szczęśniak-Siega, B., Wesołowska, O., Palko-Łabuz, A., & Malinka, W. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4259. [Link]

-

Kim, J., Park, H., & Park, K. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Substituted piperazine. Wikipedia. [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

-

Baviera, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(5), 574-578. [Link]

-

Lee, B., Taylor, M., Griffin, S. A., McInnis, T., Sumien, N., Mach, R. H., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

- Kumar, A., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Kim, D., Murray, M., & Simansky, K. J. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500. [Link]

-

Kaplancıklı, Z. A., et al. (2018). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1541-1549. [Link]

-

Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12557. [Link]

-

Schmidt, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. [Link]

-

Vacek, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Pharmaceuticals, 15(1), 35. [Link]

-

Wikipedia contributors. (n.d.). ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

-

Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Novel Approaches in Drug Designing & Development, 3(1). [Link]

-

Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1017. [Link]

-

Elliott, J. M., et al. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Phenylpiperazine. Wikipedia. [Link]

-

Khek, M., et al. (2006). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

-

Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Grokipedia. [Link]

-

López-Rodríguez, M. L., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

-

Millan, M. J., et al. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors... Journal of Pharmacology and Experimental Therapeutics, 282(1), 148-61. [Link]

-

Chinthal, C. H., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 5(3), x200326. [Link]

-

Raghupathi, R. K., et al. (1991). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 34(9), 2633-2638. [Link]

Sources

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [pubmed.ncbi.nlm.nih.gov]

- 3. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. ovid.com [ovid.com]

- 14. grokipedia.com [grokipedia.com]

- 15. mdpi.com [mdpi.com]

- 16. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]

The Medicinal Chemistry of the 2-(4-Fluoro-2-methoxyphenyl)piperazine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the Arylpiperazine Moiety

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical and structural properties.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides a unique combination of conformational flexibility and rigidity, allowing for optimal interactions with a wide range of biological targets.[1] The dual nitrogen atoms serve as versatile synthetic handles, enabling chemists to fine-tune properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Within the broad class of piperazine-containing compounds, the N-arylpiperazine subclass has proven particularly fruitful, especially in the discovery of agents targeting the central nervous system (CNS). The strategic placement of substituents on the aryl ring and the second piperazine nitrogen allows for the modulation of receptor affinity and selectivity. This guide focuses on a specific, highly promising scaffold: 2-(4-Fluoro-2-methoxyphenyl)piperazine . The incorporation of a methoxy group at the ortho position and a fluorine atom at the para position of the phenyl ring is not arbitrary; it is a deliberate design choice aimed at leveraging specific electronic and metabolic advantages to create potent and selective CNS-active agents. The ortho-methoxy group is a common feature in ligands for serotonin and dopamine receptors, while the para-fluoro substitution is a well-established strategy to enhance metabolic stability and, in some cases, improve receptor binding affinity.

This technical guide will provide an in-depth exploration of the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of derivatives based on the 2-(4-Fluoro-2-methoxyphenyl)piperazine core. We will delve into detailed experimental protocols for both the synthesis of these compounds and their biological evaluation, providing researchers and drug development professionals with a comprehensive resource to guide their own discovery efforts.

Synthesis of the 2-(4-Fluoro-2-methoxyphenyl)piperazine Core and Its Derivatives

The construction of the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold and its subsequent derivatization relies on established and robust synthetic methodologies in heterocyclic chemistry. The primary approach involves the N-arylation of a piperazine ring with a suitably substituted fluoro-methoxyphenyl precursor.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of N-arylpiperazines is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride. This approach can be adapted for the synthesis of 1-(4-fluoro-2-methoxyphenyl)piperazine hydrochloride.

Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride (Analogous Procedure)

A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[2] The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL), followed by the addition of diethyl ether (150 mL).[2] The resulting precipitate is collected by filtration and washed with diethyl ether to yield the hydrochloride salt of the product.[2] This procedure, when applied with 4-fluoro-2-methoxyaniline, would yield the desired 1-(4-fluoro-2-methoxyphenyl)piperazine core.

Derivatization at the N4-Position

Once the core scaffold is obtained, the secondary amine at the N4 position provides a convenient point for diversification. Common derivatization strategies include alkylation, acylation, and reductive amination.

Workflow for N4-Derivatization

Caption: General synthetic routes for the derivatization of the 1-(4-Fluoro-2-methoxyphenyl)piperazine core.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the (fluoro-methoxyphenyl)piperazine scaffold have shown significant promise as modulators of key CNS targets, particularly dopamine and serotonin receptors. The specific substitution pattern of the 2-(4-Fluoro-2-methoxyphenyl)piperazine core suggests a strong potential for high affinity and selectivity for these receptor families.

Dopamine D2 and D3 Receptor Ligands

The N-arylpiperazine moiety is a well-established pharmacophore for dopamine D2 and D3 receptors. Numerous studies on related N-(2-methoxyphenyl)piperazine analogs have demonstrated high affinity for these targets. The introduction of a fluorine atom can further modulate this activity.

Structure-Activity Relationship Insights:

-

N4-Substituent: The nature of the substituent at the N4 position is a critical determinant of D2/D3 affinity and selectivity. Long-chain alkyl amides are often well-tolerated and can lead to high-affinity ligands.[3]

-

Linker Moiety: The linker connecting the piperazine ring to a terminal aryl or alkyl group plays a crucial role. For instance, a carboxamide linker has been shown to be critical for D3 receptor selectivity over D2 receptors.[4]

-

Fluorine Substitution: While direct SAR on the 4-fluoro position is limited in the public domain, studies on other fluoro-substituted analogs suggest that fluorine can enhance binding affinity and improve metabolic stability.

Quantitative Data for Analogous Dopamine Receptor Ligands

| Compound/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |

| N-(2-methoxyphenyl)piperazine derivative | hD3 | 0.17 | 163-fold (D3 vs D2) | [5] |

| N-(2-methoxyphenyl)piperazine derivative | hD3 | 0.5 | 153-fold (D3 vs D2) | [3] |

| Amine-linked analog of N-(2-methoxyphenyl)piperazine derivative | D3 | 393 | Reduced D3 selectivity | [4] |

Serotonin 5-HT1A Receptor Ligands

The 1-(2-methoxyphenyl)piperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands. Many potent and selective 5-HT1A antagonists and partial agonists incorporate this structural motif.

Structure-Activity Relationship Insights:

-

N4-Alkyl Chain Length: A propyl or butyl chain connecting the piperazine nitrogen to a terminal group is often optimal for high 5-HT1A affinity.[5]

-

Terminal Group: A variety of terminal groups, including benzotriazoles and bulky amides like adamantanecarboxamide, can lead to high-affinity antagonists.[6]

-

Fluorine Substitution: Fluorinated analogs of the potent 5-HT1A antagonist WAY-100635 have been synthesized to improve metabolic stability for applications such as PET imaging, demonstrating the utility of fluorine in this context.[7]

Quantitative Data for Analogous 5-HT1A Receptor Ligands

| Compound/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Notes | Reference |

| 4-(Adamantanecarboxamido)butyl-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | 160-fold selectivity over α1-adrenergic sites | [6] |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine | SERT | IC50 = 3.27 µM | Lower potency SSRI | [8] |

Signaling Pathway for 5-HT1A Receptor Activation

Caption: Simplified signaling cascade following the activation of the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.

Detailed Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experiments in the synthesis and evaluation of 2-(4-Fluoro-2-methoxyphenyl)piperazine derivatives.

Protocol: Radioligand Binding Assay for Dopamine D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D3 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [³H]spiperone or [¹²⁵I]IABN.

-

Non-specific Binding Agent: (+)-Butaclamol (25 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.5.

-

Test Compound: Serial dilutions of the 2-(4-Fluoro-2-methoxyphenyl)piperazine derivative.

-

96-well plates, glass fiber filters (PEI-pre-soaked), cell harvester, and scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations (in triplicate), and the radioligand at a final concentration approximately equal to its Kd value.

-

Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add (+)-butaclamol.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 60 minutes with gentle agitation.[9]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Adenylyl Cyclase Functional Assay for 5-HT1A Receptors

This assay measures the ability of a test compound to modulate the activity of adenylyl cyclase via the 5-HT1A receptor, determining if it acts as an agonist or antagonist.

Materials:

-

Cell Line: CHO-K1 or NIH-3T3 cells stably expressing the human 5-HT1A receptor.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: Serial dilutions of the 2-(4-Fluoro-2-methoxyphenyl)piperazine derivative.

-

5-HT1A Antagonist (for antagonist mode): WAY-100635.

-

cAMP Detection Kit: e.g., a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kit.

-

Cell culture medium, plates, and incubator.

Procedure:

-

Cell Plating: Plate the 5-HT1A expressing cells in 96-well plates and grow to near confluency.

-

Agonist Mode:

-

Wash the cells with assay buffer.

-

Add the test compound at various concentrations to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate for the time specified by the cAMP detection kit manufacturer.

-

-

Antagonist Mode:

-